(S)-2-Amino-1-(3-chloro-phenyl)-ethanol
Overview
Description
(S)-2-amino-1-(3-chlorophenyl)ethanol is a chiral compound with significant importance in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a hydroxyl group on the same carbon atom, along with a chlorophenyl group, makes it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-1-(3-chlorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (S)-2-chloro-1-(3-chlorophenyl)ethanone, using enantioselective reduction techniques. This can be accomplished using biocatalysts such as ketoreductases derived from microorganisms like Hansenula polymorpha and Rhodococcus globerulus .
Industrial Production Methods
In industrial settings, the production of (S)-2-amino-1-(3-chlorophenyl)ethanol often involves the use of biocatalysis due to its high enantioselectivity and environmentally friendly nature. The process typically includes the fermentation of microorganisms engineered to express the necessary enzymes, followed by extraction and purification of the desired product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-1-(3-chlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (S)-2-chloro-1-(3-chlorophenyl)ethanone.
Reduction: Formation of (S)-2-amino-1-(3-chlorophenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-2-amino-1-(3-chlorophenyl)ethanol has numerous applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-amino-1-(3-chlorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to various biological effects, including enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
(S)-2-amino-1-(4-chlorophenyl)ethanol: Similar structure but with the chlorine atom in the para position.
®-2-amino-1-(3-chlorophenyl)ethanol: The enantiomer of the compound with different stereochemistry.
(S)-2-amino-1-(3-bromophenyl)ethanol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
(S)-2-amino-1-(3-chlorophenyl)ethanol is unique due to its specific stereochemistry and the position of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules .
Properties
IUPAC Name |
(1S)-2-amino-1-(3-chlorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJIXOUDTUPEEL-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431816 | |
Record name | (S)-2-amino-1-(3-chlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168112-89-8 | |
Record name | (S)-2-amino-1-(3-chlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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